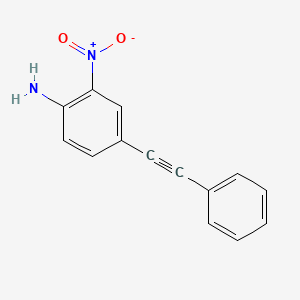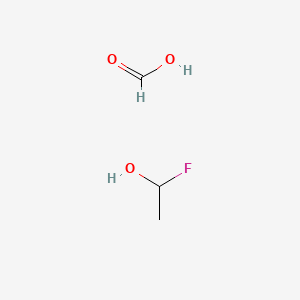
1-Fluoroethanol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoroethanol and formic acid are two distinct chemical compounds. 1-Fluoroethanol is an organofluorine compound with the formula CH2FCH2OH. It is a colorless liquid that is used in organic synthesis. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees.
Preparation Methods
1-Fluoroethanol: 1-Fluoroethanol can be synthesized through the reaction of ethylene oxide with hydrogen fluoride. The reaction is typically carried out under controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive.
Formic Acid: Formic acid can be produced industrially by the hydrolysis of methyl formate, which is obtained from the reaction of methanol and carbon monoxide. Another method involves the oxidation of formaldehyde using a catalyst. In the laboratory, formic acid can be prepared by the reaction of oxalic acid with glycerol.
Chemical Reactions Analysis
1-Fluoroethanol: 1-Fluoroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to fluoroacetaldehyde and further to fluoroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Reduction: It can be reduced to ethylene and hydrogen fluoride.
Formic Acid: Formic acid is involved in several types of reactions:
Oxidation: It can act as both a reducing agent and an oxidizing agent. For example, it reduces mercuric chloride to mercurous chloride and oxidizes to carbon dioxide and water.
Decomposition: It decomposes to carbon monoxide and water when heated.
Esterification: It reacts with alcohols to form formate esters.
Scientific Research Applications
1-Fluoroethanol: 1-Fluoroethanol is used in organic synthesis as a building block for the preparation of various fluorinated compounds. It is also used in the pharmaceutical industry for the synthesis of fluorinated drugs.
Formic Acid: Formic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of formate esters and as a reducing agent.
Biology: It is used as a preservative and antibacterial agent in livestock feed.
Medicine: It is used in the production of certain pharmaceuticals.
Industry: It is used in leather tanning, textile dyeing, and as a coagulant in rubber production.
Mechanism of Action
1-Fluoroethanol: The mechanism of action of 1-fluoroethanol involves its metabolism to fluoroacetate, which inhibits the enzyme aconitase in the citric acid cycle. This inhibition leads to the accumulation of citrate and disruption of cellular respiration.
Formic Acid: Formic acid exerts its effects through its ability to donate protons (H+ ions), making it a strong acid. It can disrupt cellular processes by lowering pH and denaturing proteins. It also acts as a reducing agent in various biochemical reactions.
Comparison with Similar Compounds
1-Fluoroethanol: Similar compounds include other fluoroalcohols such as 2-fluoroethanol and trifluoroethanol. These compounds share similar chemical properties but differ in their reactivity and applications.
Formic Acid: Similar compounds include other carboxylic acids such as acetic acid and propionic acid. Formic acid is unique in its ability to act as both a reducing and oxidizing agent, and its small molecular size allows it to penetrate biological membranes more easily.
Properties
CAS No. |
112613-14-6 |
|---|---|
Molecular Formula |
C3H7FO3 |
Molecular Weight |
110.08 g/mol |
IUPAC Name |
1-fluoroethanol;formic acid |
InChI |
InChI=1S/C2H5FO.CH2O2/c1-2(3)4;2-1-3/h2,4H,1H3;1H,(H,2,3) |
InChI Key |
BQDKEZDYBVIQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)F.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
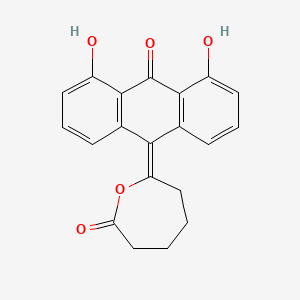

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
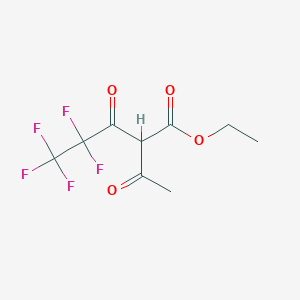
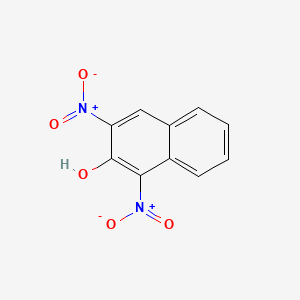
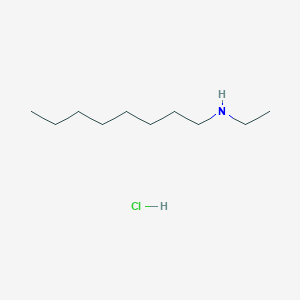
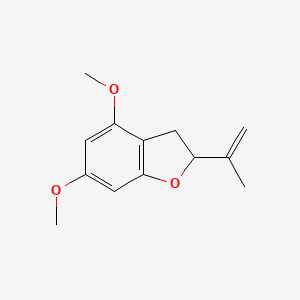

![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
